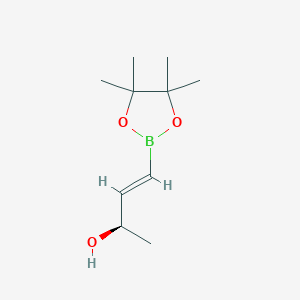
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organic compound that features a boron-containing dioxaborolane ring. Compounds with boron atoms are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alkane.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol can be used as an intermediate in the formation of complex molecules.
Biology
Boron-containing compounds are sometimes used in biological research for their unique properties, such as enzyme inhibition.
Medicine
While specific applications in medicine might not be well-documented, boron compounds are being explored for their potential in drug development.
Industry
In industry, such compounds can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action for (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol would depend on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol: Similar compounds might include other boron-containing dioxaborolanes or alkenes with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which can impart unique reactivity and properties compared to other boron-containing compounds.
Propiedades
Fórmula molecular |
C10H19BO3 |
|---|---|
Peso molecular |
198.07 g/mol |
Nombre IUPAC |
(E,2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3/b7-6+/t8-/m1/s1 |
Clave InChI |
FTMZSELHFLRJHW-HYDMIIDASA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/[C@@H](C)O |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















